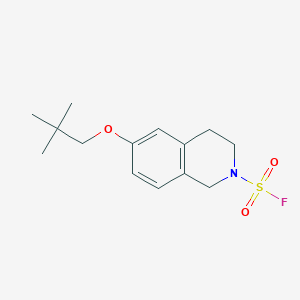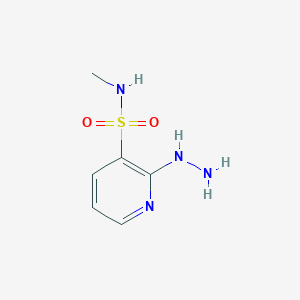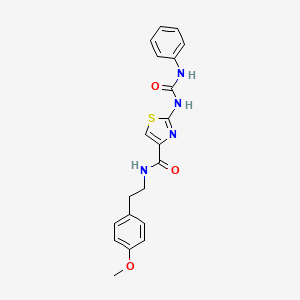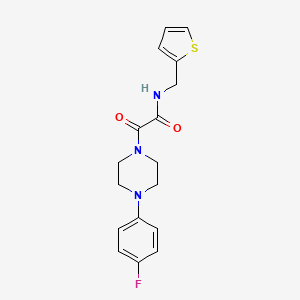
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in scientific research.
作用机制
The mechanism of action of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its potent inhibition of PARP, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, its potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases.
The limitations of using 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
For the study of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one include:
1. Further research to determine its optimal dosage and administration for the treatment of cancer and neurodegenerative diseases.
2. Investigation of its potential applications in other areas of scientific research, such as DNA repair and epigenetics.
3. Development of new derivatives of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one with improved potency and selectivity for PARP inhibition.
4. Investigation of its potential applications in combination therapies with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Development of new methods for the synthesis of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one that are more efficient and environmentally friendly.
合成方法
The synthesis of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 5,7-difluoro-3,4-dihydroisoquinoline with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
科学研究应用
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-7(13)12(17)16-3-2-10-8(6-16)4-9(14)5-11(10)15/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWENHAAEVMSOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)



![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)


